molecular formula C19H24N2O2S B5506255 4-[1-(4-ETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE

4-[1-(4-ETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE

Cat. No.: B5506255
M. Wt: 344.5 g/mol
InChI Key: XJRJJHQJROBKDB-UHFFFAOYSA-N
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Description

4-[1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbothioyl]morpholine is a heterocyclic compound that contains a pyrrole ring substituted with ethoxyphenyl and dimethyl groups, along with a morpholine ring attached via a carbothioyl linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

4-[1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbothioyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Safety and Hazards

As with any chemical compound, handling “4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine” would require appropriate safety precautions. It’s important to use personal protective equipment, work in a well-ventilated area, and follow all relevant safety guidelines . The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its reactivity .

Future Directions

The study of “4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine” could open up new avenues in various fields, depending on its properties and potential applications. For example, if it shows biological activity, it could be studied further for potential medicinal uses . Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbothioyl]morpholine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The ethoxyphenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Carbothioyl Linkage: The carbothioyl group is introduced by reacting the pyrrole derivative with a thiocarbonyl compound.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the carbothioyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbothioyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (temperature, solvent, catalyst).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of 4-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbothioyl]morpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, inhibit or activate enzymes, and affect gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbothioyl]morpholine
  • 4-[1-(4-Propoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbothioyl]morpholine
  • 4-[1-(4-Butoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbothioyl]morpholine

Uniqueness

4-[1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbothioyl]morpholine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group may influence its solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and development.

Properties

IUPAC Name

[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-4-23-17-7-5-16(6-8-17)21-14(2)13-18(15(21)3)19(24)20-9-11-22-12-10-20/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRJJHQJROBKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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